Cyclohexylpropyl propionate
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Overview
Description
Cyclohexylpropyl propionate is an organic compound with the molecular formula C12H22O2 . It is an ester formed from the reaction of cyclohexylpropyl alcohol and propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring attached to a propyl chain, which is further connected to a propionate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylpropyl propionate can be synthesized through esterification. The primary method involves the reaction of cyclohexylpropyl alcohol with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylpropyl propionate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexylpropyl alcohol and propionic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or lipases.
Major Products Formed:
Hydrolysis: Cyclohexylpropyl alcohol and propionic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Cyclohexylpropyl propionate finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Widely used in the fragrance industry for its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism by which cyclohexylpropyl propionate exerts its effects is primarily through its interaction with esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing the alcohol and acid components. The molecular targets include various esterases present in biological systems, which play a role in the metabolism and detoxification of ester compounds.
Comparison with Similar Compounds
Cyclohexyl propionate: Similar structure but lacks the propyl chain.
Cyclohexylmethyl propionate: Similar but with a methyl group instead of a propyl chain.
Cyclohexyl ethyl propionate: Similar but with an ethyl group instead of a propyl chain.
Uniqueness: Cyclohexylpropyl propionate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the propyl chain attached to the cyclohexane ring and the propionate group makes it versatile in various applications, especially in the fragrance and flavor industries.
Properties
CAS No. |
97158-38-8 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-cyclohexylpropyl propanoate |
InChI |
InChI=1S/C12H22O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h11H,2-10H2,1H3 |
InChI Key |
OLMFMQGVNGCDJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCC1CCCCC1 |
Origin of Product |
United States |
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